Afabicin (disodium)

Description

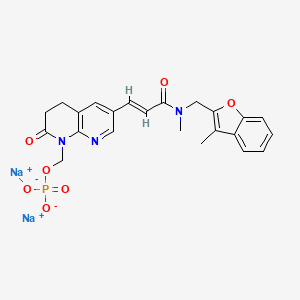

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H22N3Na2O7P |

|---|---|

Molecular Weight |

529.4 g/mol |

IUPAC Name |

disodium;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl phosphate |

InChI |

InChI=1S/C23H24N3O7P.2Na/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;;/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);;/q;2*+1/p-2/b9-7+;; |

InChI Key |

ZAWLQRSRUJJWHT-OJYIHNBOSA-L |

Isomeric SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)/C=C/C3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Molecular and Biochemical Mechanism of Action of Afabicin Desphosphono

Identification and Characterization of the Primary Bacterial Target: Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI)

The primary molecular target of afabicin (B605207) desphosphono has been unequivocally identified as the enzyme enoyl-acyl carrier protein (ACP) reductase, commonly known as FabI. nih.govresearchgate.netwikipedia.orgoup.comdebiopharm.com This enzyme is a crucial component of the bacterial fatty acid synthesis (FASII) pathway and is highly conserved across all Staphylococcus species. debiopharm.com Afabicin desphosphono's inhibitory action on FabI disrupts the elongation of fatty acid chains, a process essential for bacterial growth and survival. debiopharm.com

Enzymatic Role of FabI in the Essential Bacterial Fatty Acid Synthesis (FASII) Pathway

The bacterial fatty acid synthesis type II (FASII) pathway is responsible for the de novo synthesis of fatty acids, which are indispensable for building bacterial cell membranes and serve as precursors for essential biomolecules. portico.orgresearchgate.net The FASII pathway involves a series of cyclical reactions that incrementally elongate an acyl chain. researchgate.net

FabI catalyzes the final and rate-limiting step in each elongation cycle of the FASII pathway. debiopharm.comcontagionlive.com Specifically, it facilitates the NADH-dependent reduction of a double bond in trans-2-enoyl-ACP to produce a saturated acyl-ACP. debiopharm.comportico.org This reduction is critical for the subsequent round of elongation. By inhibiting FabI, afabicin desphosphono effectively halts the entire fatty acid synthesis process, leading to bacterial cell death. debiopharm.com

The FASII pathway is composed of a series of discrete, monofunctional enzymes, including: researchgate.netresearchgate.net

FabH: 3-oxoacyl-acyl carrier protein (ACP) synthase, which initiates the fatty acid synthesis.

FabG: 3-oxoacyl-ACP reductase, which reduces the β-ketoacyl-ACP.

FabZ: 3-hydroxyacyl-ACP dehydratase, which removes a water molecule.

FabI: Enoyl-ACP reductase, which catalyzes the final reduction step in the elongation cycle.

Elucidation of Inhibition Kinetics and Binding Affinities of Afabicin Desphosphono to FabI

Biochemical studies have been conducted to characterize the inhibitory activity of afabicin desphosphono against Staphylococcus aureus FabI. These investigations have confirmed a potent inhibitory effect on the enoyl-ACP reductase enzyme. portico.org The inhibition constant (Ki) for afabicin desphosphono against S. aureus FabI has been determined to be 12.8 ± 0.5 nM. portico.org This low Ki value indicates a high binding affinity of the inhibitor for its target enzyme. Further evidence supporting the direct targeting of FabI comes from experiments showing that afabicin desphosphono inhibits the incorporation of radiolabeled acetate (B1210297) into fatty acids. portico.org

Mechanism of Selectivity and Species Specificity

Afabicin desphosphono exhibits a remarkably narrow spectrum of activity, primarily targeting staphylococcal species. wikipedia.orgoup.comportico.orgresearchgate.net This high degree of selectivity is a key characteristic of the compound and is attributed to several factors.

Potent and Selective Activity Against Staphylococcus Species (including Staphylococcus aureus and Coagulase-Negative Staphylococci)

Afabicin desphosphono demonstrates potent in vitro activity against a wide range of Staphylococcus species, including both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), as well as coagulase-negative staphylococci. nih.govwikipedia.orgoup.comresearchgate.netdebiopharm.com The minimum inhibitory concentration required to inhibit 90% of organisms (MIC90) for both MSSA and MRSA has been reported to be as low as ≤0.015 mg/liter and 0.016 µg/mL respectively. nih.govportico.org This potent activity is a direct result of the highly effective inhibition of the staphylococcal FabI enzyme. researchgate.netdebiopharm.com

Interactive Data Table: In Vitro Activity of Afabicin Desphosphono Against S. aureus

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 0.002–0.25 | 0.004 | 0.016 |

Data sourced from a collection of 872 clinical isolates. debiopharm.com

Limited or Absent Activity Against Other Gram-Positive and Gram-Negative Bacteria

In stark contrast to its potent anti-staphylococcal effects, afabicin desphosphono shows very limited or no activity against a broad range of other bacteria, including many Gram-positive and Gram-negative species. oup.comportico.orgdebiopharm.com For instance, the MIC for afabicin desphosphono against common representatives of the human gut microbiota is greater than 8 mg/L. oup.com

The species specificity of afabicin desphosphono is largely determined by the presence and essentiality of the FabI enzyme in different bacteria. nih.gov Many bacterial species either lack FabI, possess alternative, functionally redundant enoyl-ACP reductase isoforms (such as FabK, FabL, or FabV), or can uptake and utilize exogenous fatty acids from their environment, thereby bypassing the need for de novo fatty acid synthesis. contagionlive.comnih.gov This inherent diversity in the fatty acid synthesis pathways among different bacterial genera underpins the narrow and targeted spectrum of activity of afabicin desphosphono. nih.gov

Preclinical Efficacy Studies of Afabicin Disodium and Afabicin Desphosphono

In Vitro Antimicrobial Activity Characterization

Determination of Minimum Inhibitory Concentrations (MICs) Against Diverse Staphylococcal Isolates, including Methicillin-Resistant Staphylococcus aureus (MRSA)

Afabicin (B605207) desphosphono, the active component of the prodrug afabicin, exhibits potent and specific activity against a wide array of Staphylococcus species. nih.gov Extensive in vitro studies have consistently demonstrated its low minimum inhibitory concentrations (MICs) against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

One study assessing over 5,000 S. aureus strains reported a MIC90 (the concentration required to inhibit 90% of isolates) of 0.016 μg/mL. portico.org Another surveillance study involving 872 clinical isolates of S. aureus collected between 2017 and 2023 found a MIC90 of 0.016 μg/mL, with a range of 0.002 to 0.25 μg/mL. debiopharm.comoup.com The MIC50 and MIC90 values for both MSSA and MRSA isolates were reported to be 0.008 mg/liter and ≤0.015 mg/liter, respectively. nih.gov

The compound's activity extends to coagulase-negative staphylococci (CoNS) as well. For S. epidermidis, the MIC90 has been reported to be 0.06 µg/mL. portico.org The targeted nature of afabicin is highlighted by its limited activity against other bacterial species, such as streptococci and enterococci, where MIC values are significantly higher. portico.orgdebiopharm.com

Table 1: In Vitro Activity of Afabicin Desphosphono Against Various Staphylococcal Isolates This table is interactive. You can sort and filter the data.

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |

|---|---|---|---|---|---|

| S. aureus (all) | >5,000 | - | - | 0.016 | portico.org |

| S. aureus (clinical isolates 2017-2023) | 872 | 0.002 - 0.25 | 0.004 | 0.016 | debiopharm.comoup.com |

| S. aureus (MSSA & MRSA) | - | - | 0.008 | ≤0.015 | nih.gov |

| MSSA | - | - | 0.004 | 0.03 | portico.org |

| MRSA | - | - | 0.004 | 0.008 | portico.org |

| S. epidermidis | - | ≤0.06 | - | 0.06 | portico.org |

Analysis of Time-Kill Kinetics and Bactericidal Properties against Staphylococci

Time-kill assays have been employed to understand the pharmacodynamics of afabicin desphosphono, revealing its bactericidal nature against staphylococci. In broth, afabicin desphosphono has been shown to cause a significant reduction in bacterial counts. For instance, a decrease of approximately 2.5 log10 in colony-forming units (CFU) was observed after 30 hours of incubation, even against strains resistant to other antibiotics like vancomycin, daptomycin (B549167), and linezolid (B1675486). researchgate.netnih.gov

The killing kinetics of afabicin desphosphono are generally described as time-dependent. nih.gov Studies have shown that the rate of killing is similar at concentrations ranging from 4 to 64 times the MIC. nih.gov However, some studies have characterized the killing as slow. nih.gov In the presence of 50% human serum, the killing rate of a related FabI inhibitor was observed to be lower than that of linezolid and vancomycin. nih.gov Despite this, the compound maintains its ability to inhibit bacterial growth completely at its MIC. cardiff.ac.uk

Investigation of Activity Against Intracellular Bacterial Forms (e.g., within Macrophages and Osteoblasts)

The ability of S. aureus to survive within host cells like macrophages and osteoblasts contributes to the chronicity and relapse of infections. crioac-lyon.frnih.gov Afabicin desphosphono has demonstrated the ability to penetrate and act against these intracellular bacteria.

Studies using murine J774 macrophages and human THP-1 monocytes have shown that afabicin desphosphono rapidly accumulates within these cells, reaching cellular to extracellular concentration ratios of about 30. researchgate.netnih.govresearchgate.net Within a pharmacodynamic model of infected THP-1 monocytes, afabicin desphosphono was found to be bacteriostatic, with a maximum CFU decrease of 0.56 to 0.73 log10. researchgate.netnih.govresearchgate.net This intracellular activity is comparable to that of other antibiotics like vancomycin, daptomycin, and linezolid against susceptible strains. researchgate.netnih.gov Importantly, afabicin desphosphono's effectiveness against intracellular S. aureus is not diminished in strains that have developed resistance to these other antibiotic classes. researchgate.netnih.gov Further research has indicated its potential to eradicate intracellular S. aureus in osteoblasts. researchgate.net

In Vivo Efficacy in Established Animal Models of Staphylococcal Infection

Assessment in Murine Localized Infection Models (e.g., Neutropenic Thigh Infection Model)

The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of new antibiotics. In this model, afabicin has demonstrated significant dose-dependent activity against S. aureus. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) modeling has been used to describe the time course of afabicin's activity in these models. nih.govresearchgate.net

These models have been crucial in establishing the PK/PD indices that correlate with efficacy. debiopharm.com The free-drug plasma area under the concentration-time curve to MIC ratio (fAUC/MIC) has been identified as the most relevant PK/PD index. debiopharm.com In neutropenic animals, fAUC/MIC targets for achieving net bacterial stasis and a 1-log10 CFU reduction from baseline were determined to be 93 and 163, respectively. debiopharm.com A model-based approach demonstrated that a PK/PD model developed from in vitro time-kill data could accurately predict the in vivo outcomes in the mouse thigh infection model. nih.gov

Evaluation in Animal Models of Systemic Staphylococcal Infection (e.g., Septicemia)

The efficacy of afabicin has also been confirmed in animal models of systemic staphylococcal infections, such as septicemia. annualreviews.org These studies provide further evidence of the compound's potential to treat severe, life-threatening infections caused by S. aureus. The ability of afabicin to reduce bacterial burden in a mouse sepsis infection model, including against clinical isolates, underscores its systemic antimicrobial activity. annualreviews.org

Efficacy Assessment in Animal Models of Bone and Joint Infections (e.g., Rabbit Osteomyelitis)

The prodrug afabicin is converted in the body to its active form, afabicin desphosphono, which targets a key enzyme in staphylococcal fatty acid synthesis. wikipedia.orgdebiopharm.com The effectiveness of this targeted action has been evaluated in various animal models of staphylococcal infections, including challenging bone and joint infections.

In a rabbit model of acute osteomyelitis induced by Staphylococcus aureus, afabicin demonstrated significant efficacy. researchgate.net This model is crucial for assessing an antibiotic's potential for treating bone infections, as it mimics the difficulty of eradicating bacteria from bone tissue. The positive outcomes in this model, along with findings from a rat model of S. aureus-induced osteomyelitis, highlight the preclinical promise of afabicin for these difficult-to-treat infections. asm.org

Further supporting its potential, afabicin desphosphono has shown the ability to eradicate intracellular S. aureus within osteoblasts, the cells responsible for bone formation. researchgate.net This is a critical attribute, as the ability of S. aureus to hide within host cells is a major factor in the persistence and recurrence of osteomyelitis. In laboratory studies using infected human monocyte cells, afabicin desphosphono demonstrated bacteriostatic activity, preventing the growth of various S. aureus strains, including those resistant to other antibiotics like vancomycin, daptomycin, and linezolid. ucl.ac.be

A mouse thigh infection model was also used to evaluate the efficacy of afabicin against nine different S. aureus strains, including six methicillin-resistant S. aureus (MRSA) strains. oup.com The results from this model, combined with in vitro time-kill curve data, were used to develop a pharmacokinetic/pharmacodynamic (PK/PD) model. oup.com This model successfully described the time course of afabicin's activity and demonstrated its ability to predict the in vivo response from in vitro data. oup.com

These preclinical findings, demonstrating efficacy in multiple animal models and the ability to target intracellular bacteria, provided a strong rationale for the clinical development of afabicin for the treatment of bone and joint infections. nih.govbocsci.com

Tissue Distribution and Penetration of Afabicin Desphosphono in Preclinical Species (e.g., bone, soft tissue, synovial fluid)

A critical factor for the success of an antibiotic in treating bone and joint infections is its ability to penetrate these tissues and reach concentrations sufficient to inhibit or kill the causative bacteria. Preclinical and clinical studies have demonstrated that afabicin desphosphono, the active form of afabicin, effectively penetrates bone and joint tissues. researchgate.netasm.orgnih.gov

In animal models, afabicin desphosphono exhibited high bone-to-plasma concentration ratios. researchgate.netresearchgate.net Notably, studies in these models have suggested that the penetration of afabicin desphosphono into bone tissues is enhanced in the presence of infection. researchgate.net

Data from a study in patients undergoing elective hip replacement surgery further corroborates these findings. After oral administration of afabicin, concentrations of afabicin desphosphono were measured in various tissues. The study revealed good penetration into bone and joint-related tissues. asm.orgnih.govresearchgate.net

The mean area under the curve (AUC) ratios of afabicin desphosphono in different tissues relative to total plasma concentrations are presented in the table below.

| Tissue | Mean AUC Ratio (Tissue-to-Total Plasma) |

|---|---|

| Cortical Bone | 0.21 |

| Cancellous Bone | 0.40 |

| Bone Marrow | 0.32 |

| Soft Tissue | 0.35 |

| Synovial Fluid | 0.61 |

Data sourced from studies in patients undergoing elective hip replacement surgery. asm.orgnih.govresearchgate.net

When considering the unbound, active fraction of the drug, the penetration is even more significant. The mean ratio of unbound afabicin desphosphono in synovial fluid to unbound drug in plasma was 2.88, indicating excellent penetration into the joint space. asm.orgnih.govbocsci.com This level of penetration ensures that the concentration of afabicin desphosphono at the site of infection surpasses the minimum inhibitory concentration (MIC90) for S. aureus for the entire dosing period. asm.orgnih.govbocsci.com

The ability of afabicin desphosphono to accumulate in macrophages while remaining active against intracellular S. aureus may also contribute to its efficacy in these deep-seated infections. oup.com

Investigation of Resistance Mechanisms to Afabicin Disodium and Fabi Inhibitors

Analysis of De Novo Resistance Development in Staphylococcal Species

The emergence of spontaneous resistance to Afabicin (B605207) and its active moiety, afabicin desphosphono, has been found to be low. debiopharm.com Studies have shown that Afabicin has a very low potential for the spontaneous development of resistance in Staphylococcal species. fda.gov This is a promising characteristic for a new antibiotic, suggesting a degree of resilience against the rapid evolution of resistance.

Research into the frequency of spontaneous resistance mutations in S. aureus against afabicin desphosphono has been conducted. These studies are crucial for predicting the long-term viability of the antibiotic. The low frequency of resistance development is a key advantage, potentially extending its clinical utility. debiopharm.com

Molecular Mechanisms of Resistance to FabI Inhibition

Resistance to FabI inhibitors, including Afabicin, primarily arises from genetic mutations within the target gene, fabI. nih.gov These alterations can reduce the binding affinity of the drug to the enzyme, thereby diminishing its inhibitory effect.

Identification and Characterization of Mutations within the fabI Gene

The primary mechanism of resistance to FabI inhibitors in S. aureus is the acquisition of single-point mutations in the fabI gene. nih.gov These missense mutations lead to amino acid substitutions in the FabI enzyme, altering its structure and, consequently, its interaction with the inhibitor.

A comprehensive screening for mutants resistant to afabicin desphosphono (formerly AFN-1252) identified specific mutations in the fabI gene. nih.gov The most frequently isolated mutation resulted in a methionine to threonine substitution at position 99 (M99T) of the FabI protein. nih.gov Another less common mutation led to a tyrosine to histidine change at position 147 (Y147H). nih.gov

The M99T mutation allows the S. aureus strain to exhibit normal growth, while the purified FabI(M99T) enzyme shows biochemical properties largely indistinguishable from the wild-type enzyme. nih.gov However, the apparent inhibition constant (Kiapp) for afabicin desphosphono increased significantly, from 4 nM in the wild-type FabI to 69 nM in the FabI(M99T) mutant, which accounts for the observed resistance. nih.gov In contrast, the FabI(Y147H) mutant displayed a significant growth defect and the purified enzyme had less than 5% of the activity of the wild-type FabI. nih.gov

It is noteworthy that even with these mutations, the resistant strains remained susceptible to submicromolar concentrations of afabicin desphosphono, indicating that the drug can still inhibit the mutant enzymes, albeit at higher concentrations. nih.gov

**Table 1: Characterized Mutations in the fabI Gene Conferring Resistance to Afabicin Desphosphono in *S. aureus***

| Mutation | Amino Acid Change | Impact on Bacterial Growth | Impact on FabI Enzyme Activity | Change in Inhibition by Afabicin Desphosphono |

|---|---|---|---|---|

| fabI(M99T) | Methionine to Threonine at position 99 | Normal growth | Indistinguishable from wild-type | Significant increase in Kiapp (from 4 nM to 69 nM) |

| fabI(Y147H) | Tyrosine to Histidine at position 147 | Pronounced growth defect | Less than 5% of wild-type activity | Low activity precluded accurate Ki measurement |

Data sourced from Kaplan et al. (2013) nih.gov

Role of Efflux Pumps or Alternative Metabolic Pathways in Resistance Acquisition

While target site mutations are the primary mechanism of resistance to FabI inhibitors in staphylococci, the role of efflux pumps cannot be entirely dismissed in the broader context of antibiotic resistance. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration. journalagent.comnih.gov

In some bacteria, overexpression of efflux pumps can contribute to low-level resistance to various antimicrobial agents. mdpi.com For instance, in Klebsiella pneumoniae, resistance to triclosan, another FabI inhibitor, has been linked to the elevated expression of efflux pumps like AcrAB. nih.gov However, for Afabicin, which is highly specific for staphylococcal FabI, resistance is predominantly mediated by mutations in the fabI gene itself rather than efflux mechanisms. nih.govnih.gov

There is no substantial evidence to suggest that alternative metabolic pathways play a significant role in resistance to Afabicin in Staphylococcus aureus. S. aureus possesses only one enoyl-ACP reductase, FabI, making it an essential enzyme for the bacterium's survival. nih.gov This lack of redundancy in the fatty acid synthesis pathway means that bypassing the inhibited step is not a readily available resistance strategy for this pathogen.

Assessment of Cross-Resistance Profiles with Other Classes of Antibacterial Agents

A significant advantage of Afabicin is its lack of cross-resistance with other classes of antibiotics commonly used to treat Gram-positive infections. sums.ac.irbenchchem.com This is attributed to its unique mechanism of action, targeting a pathway not exploited by most other antibacterial agents. debiopharm.com

Afabicin's activity is maintained against strains of S. aureus that are resistant to other antibiotics, including:

Methicillin-resistant S. aureus (MRSA) sums.ac.ir

Vancomycin-intermediate S. aureus (VISA) benchchem.com

Linezolid-resistant S. aureus (LRSA) debiopharm.com

This lack of cross-resistance is a critical feature, positioning Afabicin as a valuable therapeutic option for infections caused by multidrug-resistant staphylococci. benchchem.com However, it is important to note that cross-resistance has been observed between Afabicin and triclosan, another FabI inhibitor. bioworld.com This suggests that prior exposure to triclosan, found in some consumer products, could potentially select for strains with reduced susceptibility to Afabicin. bioworld.com

Impact of Afabicin Disodium on Host Microbiota in Preclinical Settings

Evaluation of Gut Microbiota Diversity and Composition in Animal Models (e.g., Mice)

Preclinical investigations in murine models have demonstrated that afabicin (B605207) has a minimal impact on the diversity and composition of the gut microbiota. researchgate.netnih.gov In a key study, mice were administered an oral 10-day course of afabicin, and the effects on their gut microbiota were monitored using 16S rDNA sequencing. debiopharm.comresearchgate.netnih.gov The results indicated that afabicin treatment did not lead to significant alterations in gut microbiota diversity, as measured by the Shannon H index, or in richness, as measured by the rarefied Chao1 index. debiopharm.comresearchgate.netnih.gov

| Metric | Observation in Afabicin-Treated Mice | Source |

| Gut Microbiota Diversity (Shannon H index) | No significant alteration | researchgate.net, nih.gov, debiopharm.com |

| Gut Microbiota Richness (rarefied Chao1) | No significant alteration | researchgate.net, nih.gov, debiopharm.com |

| Overall Bacterial Abundance | Minimal disturbance; no significant change | nih.gov |

| Taxonomic Composition | Only limited changes observed (e.g., decrease in S24-7 family, Erysipelotrichaceae; increase in Peptococcaceae_1) | researchgate.net, nih.gov |

Comparative Analysis of Microbiota-Sparing Properties with Broad-Spectrum Antibiotics

The microbiota-sparing properties of afabicin become particularly evident when compared with the effects of broad-spectrum antibiotics in preclinical models. researchgate.netnih.gov Studies have directly compared a 10-day oral regimen of afabicin in mice with human-equivalent doses of clindamycin (B1669177), linezolid (B1675486), and moxifloxacin. nih.govdebiopharm.comresearchgate.net While afabicin caused only minimal disturbance, the broad-spectrum agents induced extensive and severe dysbiosis in the murine gut. researchgate.netnih.govnih.gov

These broad-spectrum antibiotics were responsible for drastic reductions in gut bacterial abundance, with decreases ranging from 100- to 4,000-fold. nih.gov They also severely altered the microbial composition. nih.gov For example, treatment with clindamycin and linezolid led to a notable increase in the family Enterobacteriaceae, which includes opportunistic pathogens. researchgate.net In stark contrast, the gut microbiota composition of mice treated with afabicin remained similar to that of untreated animals throughout the experiment. nih.gov This comparative evidence underscores the significant advantage of afabicin's targeted, staphylococcus-selective mechanism, which avoids the widespread collateral damage to the gut microbiome typically associated with broad-spectrum antibiotic use. nih.govnih.gov

| Antibiotic | Impact on Murine Gut Microbiota | Source |

| Afabicin | Minimal disturbance; preservation of diversity, richness, and overall composition. | researchgate.net, nih.gov, nih.gov |

| Clindamycin | Extensive dysbiosis; severe alteration of microbial composition; increase in Enterobacteriaceae. | researchgate.net, nih.gov, researchgate.net |

| Linezolid | Extensive dysbiosis; severe alteration of microbial composition; increase in Enterobacteriaceae. | researchgate.net, nih.gov, researchgate.net |

| Moxifloxacin | Extensive dysbiosis; severe alteration of microbial composition. | researchgate.net, nih.gov |

Assessment of Reduced Risk for Opportunistic Pathogen Overgrowth (e.g., Clostridioides difficile) in Preclinical Models

A primary concern with antibiotic therapy, particularly with broad-spectrum agents, is the disruption of the gut flora, which can create an environment conducive to the overgrowth of opportunistic pathogens like Clostridioides difficile (C. difficile), a leading cause of antibiotic-associated diarrhea. debiopharm.comnih.govnih.gov Preclinical data strongly suggest that afabicin poses a significantly lower risk for such complications. debiopharm.comdebiopharm.com

The selective nature of afabicin is key to this reduced risk. Its active form, afabicin desphosphono (also known as Debio 1452), targets the FabI enzyme, which is essential for staphylococci but distinct from the enoyl-acyl carrier protein reductases found in many other bacteria, including those common in the gut. nih.govnih.govnih.gov In vitro testing against a panel of 39 bacterial isolates representative of the human gut microbiota showed that afabicin desphosphono had no activity against any of them (MIC >8 mg/L for all tested isolates). nih.govdebiopharm.com This lack of activity extends to important gut species such as Bacteroides spp. and Bifidobacterium spp., which are crucial for suppressing C. difficile overgrowth. nih.govresearchgate.net

Furthermore, in a study involving healthy human subjects receiving oral afabicin for 20 days, C. difficile was undetectable in all samples collected throughout the study period. debiopharm.com By preserving the composition of the commensal gut microbiota, afabicin helps maintain colonization resistance against pathogens like C. difficile. researchgate.net This contrasts sharply with broad-spectrum antibiotics, which eliminate key gut flora, thereby increasing the risk of C. difficile infection (CDI). nih.govnih.gov The targeted action of afabicin, therefore, represents a promising strategy to treat staphylococcal infections while minimizing the risk of secondary opportunistic infections. debiopharm.comresearchgate.net

Computational and Structural Biology Approaches in Afabicin Desphosphono Research

Molecular Docking and Dynamics Simulations of Afabicin (B605207) Desphosphono-FabI Interactions

Molecular docking and dynamics simulations have been instrumental in understanding the binding of Afabicin desphosphono to the S. aureus FabI enzyme. These computational techniques have elucidated the specific interactions at the atomic level, revealing how the inhibitor occupies the active site and disrupts the fatty acid synthesis pathway. nih.govuthsc.edu

Simulations have shown that Afabicin desphosphono forms a stable ternary complex with the FabI enzyme and its cofactor, either NADP+ or NADPH. uthsc.edu This binding is characterized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and key amino acid residues in the FabI active site. The 3-methylbenzofuran (B1293835) and oxotetrahydronaphthyridine moieties of the inhibitor are crucial for this interaction. nih.gov Molecular dynamics simulations have further confirmed the stability of this complex over time, providing a dynamic view of the binding event and highlighting the flexibility of certain regions of the enzyme upon inhibitor binding. These computational studies have been essential in explaining the high potency and specificity of Afabicin desphosphono for staphylococcal FabI. portico.orgresearchgate.net

Elucidation of FabI Crystal Structures in Complex with Afabicin Desphosphono or its Analogs

X-ray crystallography has provided high-resolution three-dimensional structures of the S. aureus FabI enzyme in complex with Afabicin desphosphono and its analogs. These crystal structures have been pivotal in validating the predictions from molecular modeling and have offered a precise blueprint of the binding mode. portico.orgresearchgate.net

The co-crystal structure of the S. aureus FabI-NADP+-Afabicin desphosphono ternary complex has revealed the intricate details of the molecular recognition. uthsc.edu It confirms that the inhibitor binds in a deep pocket of the active site, making extensive contacts with the protein and the cofactor. This structural information has been crucial for understanding the basis of its potent inhibitory activity. The iterative use of X-ray crystal structure-based design was a key part of the evolutionary pathway from the initial screening hit to the final compound, leading to a significant improvement in potency.

| Complex | Resolution (Å) | Key Interactions |

| S. aureus FabI-NADP+-Afabicin desphosphono | - | Forms a stable ternary complex. uthsc.edu |

| FabI in complex with Fabimycin | - | Provides molecular insights into inhibition. researchgate.net |

Data for the resolution of the S. aureus FabI-NADP+-Afabicin desphosphono complex is not publicly available in the provided search results.

Structure-Activity Relationship (SAR) Studies for Rational Design of Improved FabI Inhibitors

The detailed understanding of the Afabicin desphosphono-FabI interaction, derived from both computational and structural studies, has fueled extensive structure-activity relationship (SAR) investigations. nih.govresearchgate.net SAR studies systematically modify the chemical structure of a lead compound to identify which parts are essential for its biological activity.

These studies have explored modifications to various regions of the Afabicin desphosphono scaffold to enhance its properties, such as potency, spectrum of activity, and pharmacokinetic profile. For instance, replacing the metabolically unstable phenol (B47542) group of an earlier inhibitor, triclosan, with a pyridone ring system was a key step in the design of CG400549, another FabI inhibitor. uthsc.edu

For Afabicin desphosphono, SAR studies have identified regions of the molecule that are amenable to substitution and those that are critical for antibacterial activity. researchgate.net This knowledge has been leveraged to design new analogs with improved characteristics. One notable success has been the development of fabimycin, an analog of Afabicin desphosphono, which exhibits impressive activity against problematic Gram-negative bacteria. researchgate.net This was achieved by systematically modifying the structure to improve its permeation through the outer membrane of these pathogens, guided by the principles of rational drug design informed by SAR and structural data. researchgate.net

| Compound | Target | Key Structural Features | Activity Spectrum |

| Afabicin desphosphono (Debio 1452) | S. aureus FabI | 3-methylbenzofuran and oxotetrahydronaphthyridine linked by an N-methylpropenamide. nih.gov | Narrow-spectrum (Staphylococci). nih.gov |

| CG400549 | FabI | Pyridone ring system. uthsc.edu | Potent anti-staphylococcal activity. uthsc.edu |

| Fabimycin | FabI | Modified to fit permeation rules for Gram-negative bacteria. researchgate.net | Broad-spectrum including E. coli, K. pneumoniae, and A. baumannii. researchgate.net |

Preclinical Pharmacokinetic and Pharmacodynamic Modeling and Simulation

Development of Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) Models for Afabicin (B605207) Desphosphono in Preclinical Systems

The development of new antibiotics relies heavily on understanding their pharmacokinetic and pharmacodynamic (PK/PD) properties to select appropriate dosing regimens. page-meeting.org For afabicin, a prodrug of the active moiety afabicin desphosphono (formerly Debio 1452), researchers have developed integrated PK/PD models to characterize its activity against Staphylococcus aureus. page-meeting.orgnih.gov These models are crucial for translating preclinical data into potential clinical success. diva-portal.org

A key step in this process involves building a PK/PD model based on in vitro data, which is then used to predict in vivo outcomes. nih.govresearchgate.net Static in vitro time-kill experiments are performed with afabicin desphosphono against various S. aureus strains to evaluate its antimicrobial activity. debiopharm.com The data from these experiments, which describe the bacterial count over time, are used to construct the initial PK/PD model. page-meeting.orgnih.gov

One such model utilized a sigmoid Emax (maximum effect) structure, where the half-maximal effective concentration (EC50) was scaled by the minimum inhibitory concentration (MIC) to account for differences in potency against various strains. nih.govresearchgate.net This model also incorporated compartments to describe bacterial adaptation to the drug, which can lead to regrowth. page-meeting.org The model was developed using data from 162 static in vitro time-kill curves involving 21 different S. aureus strains. nih.gov

The developed in vitro PK/PD model is then combined with a mouse pharmacokinetic model to predict the bacterial dynamics in in vivo infection models, such as the neutropenic mouse thigh infection model. page-meeting.orgnih.gov This integrated approach allows for a more comprehensive understanding of how the drug behaves in a living system. page-meeting.org

Table 1: Parameters of the Final In Vitro PK/PD Model for Afabicin Desphosphono This table presents the parameter estimates from a developed PK/PD model based on in vitro time-kill data.

| Parameter | Description | Value | Relative Standard Error (%) |

| kgrowth | First-order growth rate | 1.18 h-1 | 3.2 |

| kdeath | First-order natural death rate | 0.091 h-1 | 12 |

| Bmax | Maximum bacterial density | 9.92 log10(CFU/mL) | 0.3 |

| Emax | Maximum killing rate | 2.05 h-1 | 4.9 |

| EC50 | Concentration for 50% of Emax | 1.00 (fixed) | - |

| γ | Scaling factor for MIC on EC50 | 0.81 | 5.3 |

| Hill | Hill coefficient for drug effect | 2.15 | 8.8 |

| kon | Rate of onset of adaptive resistance | 0.45 h-1 | 29 |

| koff | Rate of offset of adaptive resistance | 0.098 h-1 | 33 |

| AS50 | Concentration for 50% of adaptive resistance | 0.20 (fixed) | - |

| Data sourced from a study on PK/PD model development. debiopharm.com |

Model-Based Translation of In Vitro Efficacy Data to In Vivo Outcomes

A significant goal of preclinical modeling is to accurately predict how a drug will perform in vivo based on in vitro data. researchgate.net For afabicin, model-based approaches have shown considerable success in translating in vitro efficacy to in vivo outcomes. diva-portal.org The PK/PD model developed from in vitro time-kill curve data has been used to predict bacterial counts in a neutropenic mouse thigh infection model. page-meeting.orgnih.gov

Remarkably, the in vitro model, without any re-estimation of its parameters, was able to predict the in vivo bacterial counts at 24 hours to within a ±1 log margin for most of the tested dosing groups. nih.govresearchgate.net This demonstrates the strong translational capacity of the model. When the model parameters were allowed to be re-estimated using the in vivo data, it was found that the EC50 was 38% to 45% lower in vivo compared to in vitro. nih.govresearchgate.net This suggests that afabicin is more potent in the in vivo environment. page-meeting.org

The successful translation of afabicin's activity from in vitro to in vivo settings across different bacterial strains highlights the power of this modeling framework. diva-portal.org This approach is considered a potential alternative to traditional PK/PD indices, which rely on summary metrics and may have limitations. page-meeting.orgresearchgate.net By describing the entire time course of the antibiotic effect, these models provide a more detailed and dynamic picture of the drug's activity. researchgate.net

Further studies have also utilized a Hill-type model to describe the PK/PD relationship in immunocompetent mice, deriving free-drug plasma area under the curve (fAUC) to MIC ratio targets associated with different levels of bacterial reduction. nih.govresearchgate.net

Table 2: In Vivo Efficacy Targets for Afabicin Desphosphono This table shows the derived fAUC:MIC ratio targets for different levels of bacterial reduction based on a Hill-type model in immunocompetent mice.

| Efficacy Endpoint | fAUC:MIC Ratio Target |

| Net Bacterial Stasis | 2.2 |

| 1-log10 CFU Reduction | 3.4 |

| 2-log10 CFU Reduction | 8.4 |

| Data sourced from an assessment of PK-PD target attainment. nih.govresearchgate.net |

Characterization of Prodrug Conversion Dynamics and Metabolite Formation in Preclinical Biological Matrices

Afabicin (disodium), also known as Debio 1450, is a prodrug that is designed to improve the solubility and oral bioavailability of its active moiety, afabicin desphosphono (also known as Debio 1452 or AFN-1252). portico.orgnih.gov Following administration, afabicin is rapidly converted into afabicin desphosphono. portico.orgnih.gov This conversion is a critical aspect of its pharmacokinetic profile.

The active metabolite, afabicin desphosphono, is a potent inhibitor of the bacterial enzyme enoyl-acyl carrier protein (ACP) reductase FabI. nih.govdebiopharm.com This enzyme is essential for the fatty acid biosynthesis II (FASII) pathway in staphylococci, and its inhibition leads to bacterial cell death. debiopharm.combenchchem.com The FASII pathway is a key target for developing new antibiotics. portico.org

Preclinical studies have focused on understanding the pharmacokinetics of afabicin desphosphono in plasma. nih.gov In infected mice, the plasma PK parameters of afabicin desphosphono were determined using non-compartmental analysis. nih.govresearchgate.net This information is vital for establishing the relationship between drug exposure and antibacterial effect.

The development of afabicin involved creating both intravenous and oral formulations. nih.gov Phase 1 studies have confirmed the rapid conversion of the prodrug to its active form after both intravenous and oral administration. nih.gov Afabicin is a phosphate (B84403) prodrug, and it is hydrolyzed to its active form by alkaline phosphatase enzymes. mdpi.com This efficient conversion ensures that the active compound is available to exert its antibacterial effect. portico.org

Emerging Research Areas and Future Academic Perspectives on Afabicin Disodium

Exploration of Novel Applications Beyond Staphylococcal Infections Based on FabI Homologs in Other Pathogens

The remarkable specificity of afabicin (B605207) for staphylococci is a direct consequence of the diversity within the FASII pathway across different bacterial species. nih.gov While afabicin desphosphono is a potent inhibitor of the staphylococcal FabI enzyme, its activity against other significant pathogens is limited. nih.gov This is because many other bacteria possess alternative, functionally redundant enzymes (isoforms) such as FabK, FabV, or FabL, rendering them intrinsically resistant to FabI-specific inhibitors. nih.gov Furthermore, some Gram-negative bacteria are protected by an outer membrane that prevents compounds like afabicin desphosphono from reaching their intracellular target.

Despite these challenges, the FASII pathway remains an attractive target for developing new antimicrobials. Future research is focused on two main strategies:

Discovery of Broad-Spectrum FASII Inhibitors: The goal is to identify or engineer compounds that can inhibit multiple isoforms (e.g., FabI, FabL, FabV) or that possess chemical properties allowing them to penetrate the complex cell envelopes of Gram-negative bacteria.

Development of Pathogen-Specific Inhibitors: A more targeted approach involves developing novel inhibitors against the specific FabI homologs found in other high-priority pathogens. For instance, research has been conducted to develop FabI inhibitors active against Escherichia coli and the malaria parasite Plasmodium falciparum. nih.gov Similarly, the discovery of inhibitors for FabX in Helicobacter pylori highlights the potential for targeting different components of the fatty acid synthesis pathway in other bacteria.

This exploration requires a deep understanding of the structural and functional differences between FabI enzymes in various pathogens, utilizing structural biology and computational modeling to design inhibitors with the desired spectrum of activity.

Investigation of Synergistic Combinations of Afabicin Desphosphono with Other Antimicrobial Agents in Preclinical Models

Combining antibiotics is a key strategy to enhance efficacy, prevent the emergence of resistance, and treat complex polymicrobial infections. While specific preclinical studies on synergistic combinations involving afabicin are not yet widely published, this represents a critical area for future investigation. The rationale for exploring such combinations is strong. For instance, in infections where both staphylococci and other bacteria are present, combining the narrow-spectrum afabicin with another agent could provide comprehensive coverage while minimizing the disruption to the gut microbiome often caused by broad-spectrum monotherapy. nih.gov

Future preclinical research will likely focus on:

Checkerboard Assays: In vitro testing of afabicin desphosphono in combination with a panel of other antibiotics (e.g., beta-lactams, aminoglycosides, rifampicin) against various S. aureus strains, including MRSA and biofilm-formers. Studies on other compounds have shown that combining agents like shikonin (B1681659) with conventional antibiotics can significantly lower the minimum inhibitory concentration (MIC) for each drug against MRSA. nih.gov

Biofilm Models: Investigating whether afabicin can be combined with agents known to disrupt biofilms, potentially rendering the embedded bacteria more susceptible. Synergistic combinations of compounds like baicalein (B1667712) and rifampicin (B610482) have proven effective in both inhibiting the formation of and eradicating established S. aureus biofilms. plos.org

In Vivo Infection Models: Testing promising combinations in animal models of complex infections, such as device-related or diabetic foot infections, to confirm in vitro synergy translates to improved clinical outcomes.

It is important to note that drug interactions are not always beneficial. Some studies have shown that certain antibiotic combinations can be suppressive or antagonistic, where the combined effect is less than that of the individual drugs. pharmaceutical-technology.com Therefore, systematic and rigorous preclinical evaluation is essential to identify truly synergistic and clinically viable combinations for afabicin.

Application of Advanced 'Omics Technologies (e.g., Genomics, Transcriptomics, Proteomics, Metabolomics) to Elucidate Bacterial Responses to Afabicin (disodium)

'Omics technologies offer a holistic view of how a bacterium responds to antibiotic stress at a system-wide level, providing insights far beyond the immediate drug target. wikipedia.org Applying these technologies to afabicin would be invaluable for understanding its full impact on staphylococcal physiology and for predicting resistance mechanisms.

Genomics: As discussed in section 8.6, comparative genomics is crucial for identifying mutations that confer resistance.

Transcriptomics (RNA-Seq): This technique reveals how the expression of all genes changes when S. aureus is exposed to afabicin. Studies on other antimicrobials have used transcriptomics to map the global response of S. aureus, identifying the upregulation of stress response genes and changes in metabolic pathways. nih.govmdpi.com Applying this to afabicin could uncover secondary effects of FabI inhibition and identify early markers of the bacterial stress response.

Proteomics: Proteomics analyzes changes in the entire protein content of the cell. This can confirm whether transcriptional changes lead to altered protein levels and can identify post-translational modifications. Proteomic studies on S. aureus and S. epidermidis responding to other antibiotics have identified shifts in metabolic proteins, virulence factors, and cell wall-associated proteins, revealing complex adaptive responses. frontiersin.orgmdpi.com

Metabolomics: This technology provides a snapshot of the small-molecule metabolites within a cell at a given moment. Since afabicin directly targets fatty acid synthesis, metabolomics is perfectly suited to quantify the immediate downstream effects of FabI inhibition. It can precisely map the disruption in fatty acid precursors and products and reveal how the bacterium attempts to compensate by altering other metabolic pathways. nih.govfrontiersin.org

By integrating data from these 'omics fields, researchers can construct a comprehensive model of the cellular response to afabicin, potentially uncovering new therapeutic targets and strategies to counteract resistance.

Table 1: Application of 'Omics Technologies in Antimicrobial Research

| 'Omics Technology | Primary Focus | Potential Application for Afabicin Research | Reference Example |

|---|---|---|---|

| Genomics | DNA sequence | Identifying resistance mutations in the fabI gene and other loci in resistant S. aureus strains. | Comparing genomes of vancomycin-resistant and susceptible S. aureus. mdpi.com |

| Transcriptomics | Gene expression (RNA) | Measuring the global transcriptional response of S. aureus to afabicin exposure to identify upregulated stress pathways. | Analyzing S. aureus gene expression changes in response to antimicrobial peptides. nih.gov |

| Proteomics | Protein expression | Quantifying changes in the S. aureus proteome after afabicin treatment to understand metabolic and structural adaptations. | Profiling the proteome of MRSA strains evolved for daptomycin (B549167) resistance. frontiersin.org |

| Metabolomics | Metabolite profiles | Directly measuring the disruption of the fatty acid synthesis pathway and identifying compensatory metabolic shifts. | Investigating metabolic differences between methicillin-resistant and susceptible S. aureus. nih.gov |

Development of High-Throughput Screening (HTS) Assays for Identification of Novel FabI Inhibitors

The discovery of new antibiotics is a slow process, but high-throughput screening (HTS) can dramatically accelerate the initial stages by rapidly testing thousands of compounds for a desired biological activity. mdpi.com The development of HTS assays specifically for FabI has been instrumental in identifying novel inhibitor scaffolds. nih.gov Future research will continue to refine these methods.

Two primary HTS approaches are used:

Target-Based Screening: These assays use purified FabI enzyme to directly screen for molecules that inhibit its function. Techniques can include thermal shift assays, which detect when a compound binds to and stabilizes the protein, or enzymatic assays that measure the consumption of NADH in the FabI-catalyzed reaction. acs.org This approach is efficient for finding direct inhibitors but may miss compounds that require cellular metabolism to become active or cannot penetrate the bacterial cell.

Cell-Based Screening: These assays use whole bacterial cells (e.g., S. aureus) and screen for compounds that inhibit growth. researchgate.net This method has the advantage of identifying compounds that are not only active against the target but can also effectively enter the cell and evade efflux pumps. Hits from cell-based screens must then be further analyzed to confirm that their mechanism of action is indeed FabI inhibition.

Future advancements in HTS will likely involve more sophisticated cell-based assays using engineered reporter strains, where the inhibition of the FASII pathway triggers a measurable signal (e.g., fluorescence). Automation and miniaturization will continue to increase the scale and reduce the cost of these screening campaigns, expanding the search for the next generation of FabI inhibitors. mdpi.com

Refinement of Preclinical Infection Models to Mimic Complex Pathophysiological Scenarios

To accurately predict the clinical success of an antibiotic, preclinical models must evolve beyond simple in vitro tests or standard animal models. For afabicin, which is being developed for complex infections like osteomyelitis (bone and joint infections), this is particularly important. pharmaceutical-technology.comcontagionlive.com

Emerging research focuses on creating and utilizing models that better replicate human disease:

Advanced In Vivo Models: The standard murine thigh infection model has been enhanced for afabicin by integrating pharmacokinetic/pharmacodynamic (PK/PD) data to create a mathematical model that can translate results from in vitro time-kill curves to predict in vivo efficacy. nih.gov

Bone Penetration and Infection Models: A key study in patients undergoing hip replacement surgery measured the concentration of afabicin desphosphono in bone tissue, confirming that the drug reaches the site of infection at therapeutic levels. researchgate.net Further research using animal models of osteomyelitis and prosthetic joint infections will be crucial to evaluate afabicin's efficacy in these difficult-to-treat scenarios, which often involve biofilms.

Intracellular Activity Models: S. aureus can survive inside host cells like osteoblasts, shielding it from many antibiotics. Preclinical models that assess an antibiotic's ability to penetrate host cells and kill intracellular bacteria are critical. Afabicin desphosphono has shown promising activity against intracellular S. aureus in such models.

Biofilm Models: Investigating afabicin's activity against S. aureus in various biofilm models, such as those grown on catheter material or other implant surfaces, is essential, as biofilm-associated infections are a major clinical challenge.

These refined models provide a more rigorous preclinical assessment, increasing the confidence that the drug will be effective in the complex environments of human infections.

Comparative Genomics and Proteomics of Afabicin-Susceptible Versus Afabicin-Resistant Staphylococcal Strains

The emergence of antibiotic resistance is inevitable, and preparing for it requires understanding the genetic and proteomic changes that cause it. For afabicin, a primary mechanism of resistance is expected to involve alterations in its target, the fabI gene. Comparative genomics, which involves sequencing and comparing the entire genomes of susceptible and resistant strains, is the key tool to identify these changes.

Research on triclosan, another FabI inhibitor that shows cross-resistance with afabicin, provides a clear roadmap for what to expect. bioworld.com Studies have identified several mechanisms of resistance in S. aureus:

Mutations in the fabI gene: Single amino acid substitutions in the FabI protein can reduce the binding affinity of the inhibitor. Crucially, these mutations are found not only in the active site but also in distant, allosteric sites that can alter the protein's conformation. nih.govacs.org

Upregulation of fabI expression: Mutations in the promoter region upstream of the fabI gene can cause the bacterium to overproduce the FabI enzyme, effectively diluting the effect of the inhibitor. uwa.edu.au

Future research using comparative genomics on afabicin-resistant strains generated in the lab or, eventually, isolated from clinical settings would involve:

Sequencing the genomes of resistant strains and the original susceptible parent strain.

Comparing the sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.

Pinpointing mutations within or upstream of the fabI gene as the most likely cause of resistance.

Using comparative proteomics to confirm that genetic changes, such as promoter mutations, lead to an overproduction of the FabI protein. frontiersin.org

This proactive approach allows researchers to understand resistance pathways before they become widespread, which can inform the development of next-generation inhibitors designed to overcome these specific mutations and guide clinical strategies for using afabicin to prolong its effectiveness.

**Table 2: Known and Potential Resistance Mechanisms to FabI Inhibitors in *S. aureus***

| Resistance Mechanism | Genetic Basis | Consequence | Reference |

|---|---|---|---|

| Target Modification | Point mutations in the fabI coding sequence (active site or allosteric sites). | Decreased binding affinity of the inhibitor to the FabI enzyme. | nih.govacs.org |

| Target Overexpression | Mutations in the promoter region of the fabI gene. | Increased production of the FabI enzyme, requiring higher drug concentrations for inhibition. | uwa.edu.au |

| Efflux Pumps | Upregulation of genes encoding multidrug efflux pumps. | Active removal of the inhibitor from the bacterial cell. | nih.gov |

Table of Compounds | Compound Name | | | :--- | | Afabicin (disodium) | | Afabicin desphosphono | | Amikacin | | Amoxicillin | | Ampicillin | | Azithromycin | | Baicalein | | Beta-lactams | | Cefoxitin | | Ceftazidime | | Chloramphenicol | | Clarithromycin | | Daptomycin | | Gentamicin | | Linezolid (B1675486) | | Rifampicin | | Shikonin | | Tetracycline | | Triclosan | | Vancomycin |

Q & A

Q. How should conflicting data on afabicin (disodium)’s off-target toxicity be reconciled in regulatory submissions?

- Methodological Answer : Conduct in vitro safety pharmacology panels (e.g., hERG channel inhibition, mitochondrial toxicity assays) and compare results across independent labs. Use toxicogenomics to identify mechanistic pathways. Submit raw datasets to public repositories (e.g., ChEMBL, NCBI) for independent verification. Transparently discuss limitations in the discussion section, emphasizing risk-benefit analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.